

# The Discovery and Therapeutic Evolution of N-acetyl-DL-leucine: A Technical Guide

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## Compound of Interest

Compound Name: Acetylleucine

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Foreword: This document provides a comprehensive technical overview of N-acetyl-DL-leucine, commercially known as Tanganil, and its pharmacologically active enantiomer, N-acetyl-L-leucine. It is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its history, mechanism of action, and the experimental basis for its expanding therapeutic applications.

## Introduction: From Vertigo Treatment to a Neuroprotective Agent

N-acetyl-DL-leucine has been a long-standing treatment for acute vertigo in France, available since 1957.<sup>[1][2][3][4][5][6][7]</sup> For decades, its precise mechanism of action remained largely empirical.<sup>[8]</sup> However, recent scientific inquiry has sparked a "renaissance" for this molecule, revealing the neuroprotective potential of its L-enantiomer, N-acetyl-L-leucine (NALL).<sup>[9][10]</sup> This has led to its investigation as a promising therapy for a range of rare and debilitating neurodegenerative disorders, including Niemann-Pick disease type C (NPC), GM2 gangliosidoses (Tay-Sachs and Sandhoff diseases), and Ataxia-Telangiectasia.<sup>[1][3][4][10][11]</sup>

## Synthesis and Stereochemistry

N-acetyl-DL-leucine is a racemic mixture, containing equal parts of N-acetyl-D-leucine and N-acetyl-L-leucine. The synthesis of the racemic mixture typically involves the acylation of L-leucine with acetic anhydride.<sup>[12][13]</sup> A key step in the industrial synthesis is the racemization

of L-leucine, which can be achieved by treating it with acetic anhydride in the presence of sodium hydroxide or via a Schiff base formed with salicylic aldehyde.[12][13][14][15][16]

It is the L-enantiomer, N-acetyl-L-leucine, that is considered the pharmacologically active component.[4][11][17] Preclinical and clinical studies have consistently demonstrated the superior efficacy of the L-enantiomer in various disease models.[1][2][17]

## Pharmacokinetics: The Tale of Two Enantiomers

Studies in mice have revealed significant and unexpected differences in the pharmacokinetics of the D- and L-enantiomers of N-acetyl-leucine following oral administration of the racemic mixture.[9][18][19]

When administered as a racemate (N-acetyl-DL-leucine), the maximum plasma concentration (C<sub>max</sub>) and the area under the curve (AUC), which represents total drug exposure, are substantially greater for the D-enantiomer compared to the L-enantiomer.[9][18][19][20][21][22] This suggests that chronic administration of the racemate could lead to an accumulation of the D-enantiomer, which may have unknown or undesirable effects.[9][18][19][20]

Conversely, when purified N-acetyl-L-leucine is administered, its C<sub>max</sub> and AUC are higher than when the same dose is given as part of the racemic mixture.[9][18] This is thought to be due to the D-enantiomer inhibiting the intestinal uptake of the L-enantiomer and a more significant first-pass metabolism (likely deacetylation) of the L-enantiomer.[18][19][20][21] Both enantiomers are transported by the monocarboxylate transporter 1 (MCT1), but only the L-enantiomer is subsequently metabolized.[10][23]

## Quantitative Pharmacokinetic Data in Mice (Oral Administration)

Compound Administered	Enantiomer Quantified	Cmax (ng/mL)	AUC (h*ng/mL)	T1/2 (h)
N-acetyl-DL-leucine	N-acetyl-D-leucine	86,100	57,800	0.31
N-acetyl-L-leucine		3,410	2,560	0.40
N-acetyl-L-leucine	N-acetyl-D-leucine	436	573	0.29
N-acetyl-L-leucine		16,800	11,400	0.25

Data extracted from a study in mice with a nominal oral dose of 100 mg/kg.[5][20][21][24]

## Mechanism of Action: A Multifaceted Approach

While the precise molecular mechanisms of N-acetyl-L-leucine are still under investigation, a growing body of evidence points to a multi-pronged mode of action centered on cellular restoration and neuroprotection.

### Enhancement of Autophagy and Lysosomal Function

A key proposed mechanism is the enhancement of autophagy, the cellular process for clearing damaged organelles and misfolded proteins.[25][26][27] In models of neurodegenerative diseases and traumatic brain injury, N-acetyl-L-leucine has been shown to improve autophagy flux.[26][27][28] This is particularly relevant for lysosomal storage disorders like NPC, where cellular debris accumulates. The proposed mechanism may involve the inhibition of mTORC1, a key negative regulator of autophagy, although some studies suggest the effect may be mTOR-independent.[7][27][29]

### Neuroinflammation and Neurodegeneration

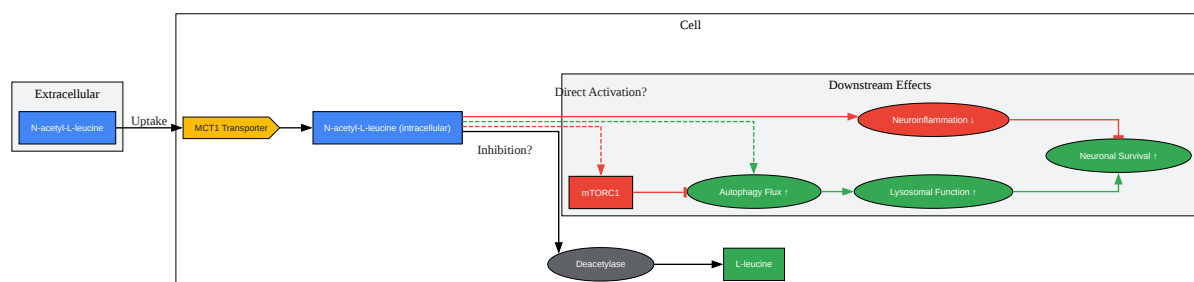
N-acetyl-L-leucine has demonstrated anti-inflammatory and neuroprotective effects. In a mouse model of traumatic brain injury, it attenuated cortical cell death and reduced the expression of neuroinflammatory markers.[26][30] In models of Parkinson's disease, N-acetyl-L-leucine has

been shown to reduce levels of pathological pS129-alpha-synuclein and upregulate lysosomal, mitochondrial, and synaptic proteins.[31]

## Restoration of Neuronal Function

Early research into the racemic mixture for vertigo suggested that it acts by restoring the membrane potential of hyperpolarized or depolarized vestibular neurons.[3][22][27][32] This ability to normalize neuronal function may be a fundamental aspect of its therapeutic effect in a broader range of neurological conditions.

## Signaling Pathway Diagram



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Proposed mechanism of action for N-acetyl-L-leucine (NALL).

## Key Experimental Protocols

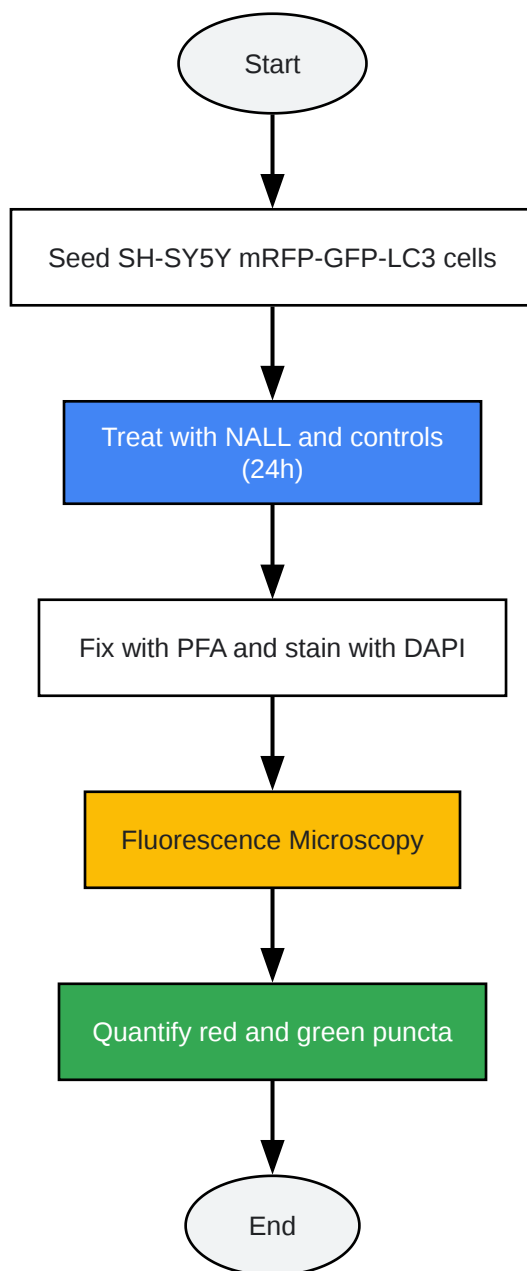
This section details the methodologies for pivotal preclinical and clinical studies that have shaped our understanding of N-acetyl-leucine.

## Preclinical Studies

This protocol is designed to quantify the effect of N-acetyl-L-leucine on autophagy flux in a neuronal cell line.

- Cell Line: SH-SY5Y human neuroblastoma cells stably expressing the mRFP-GFP-LC3 tandem reporter.
- Cell Seeding: Cells are plated on glass-bottom dishes to achieve 60-70% confluency.
- Treatment: Cells are pre-treated with varying concentrations of N-acetyl-L-leucine (e.g., 10  $\mu$ M, 50  $\mu$ M, 100  $\mu$ M) for 24 hours.
  - Controls:
    - Vehicle control (e.g., PBS).
    - Positive control for autophagy induction: Rapamycin (100 nM for 4 hours).
    - Negative control for autophagy flux: Bafilomycin A1 (100 nM for the last 4 hours).
- Fixation and Staining:
  - Wash cells twice with PBS.
  - Fix with 4% paraformaldehyde (PFA) for 15 minutes.
  - Wash three times with PBS.
  - Stain with DAPI to visualize nuclei.
- Imaging and Analysis:
  - Images are acquired using a fluorescence microscope.

- Quantify the number of green (autophagosomes) and red-only (autolysosomes) puncta per cell. An increased ratio of red to green puncta indicates enhanced autophagy flux.[25]



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Workflow for the in vitro autophagy flux assay.

This protocol evaluates the neuroprotective effects of N-acetyl-L-leucine in a mouse model of TBI.

- Animal Model: Male C57BL/6 mice (8-10 weeks old).
- TBI Induction:
  - Anesthetize the mouse and secure it in a stereotaxic frame.
  - Perform a craniotomy over the parietal cortex.
  - Induce a moderate TBI using a CCI device (e.g., 3 mm tip, 4 m/s velocity, 1.5 mm depth).
  - Suture the scalp and allow the animal to recover.
- NALL Administration:
  - Mice are randomly assigned to treatment (N-acetyl-L-leucine) or vehicle groups.
  - N-acetyl-L-leucine is administered orally (e.g., 100 mg/kg daily) for a specified period post-TBI.[\[30\]](#)
- Functional Outcome Assessment:
  - Motor function is assessed using the Rotarod test at baseline and multiple time points post-TBI.
- Histological Analysis:
  - At the end of the study, brain tissue is collected for immunohistochemical analysis of neuronal markers (e.g., NeuN) and markers of neuroinflammation (e.g., Iba1).[\[25\]](#)

## Clinical Trials

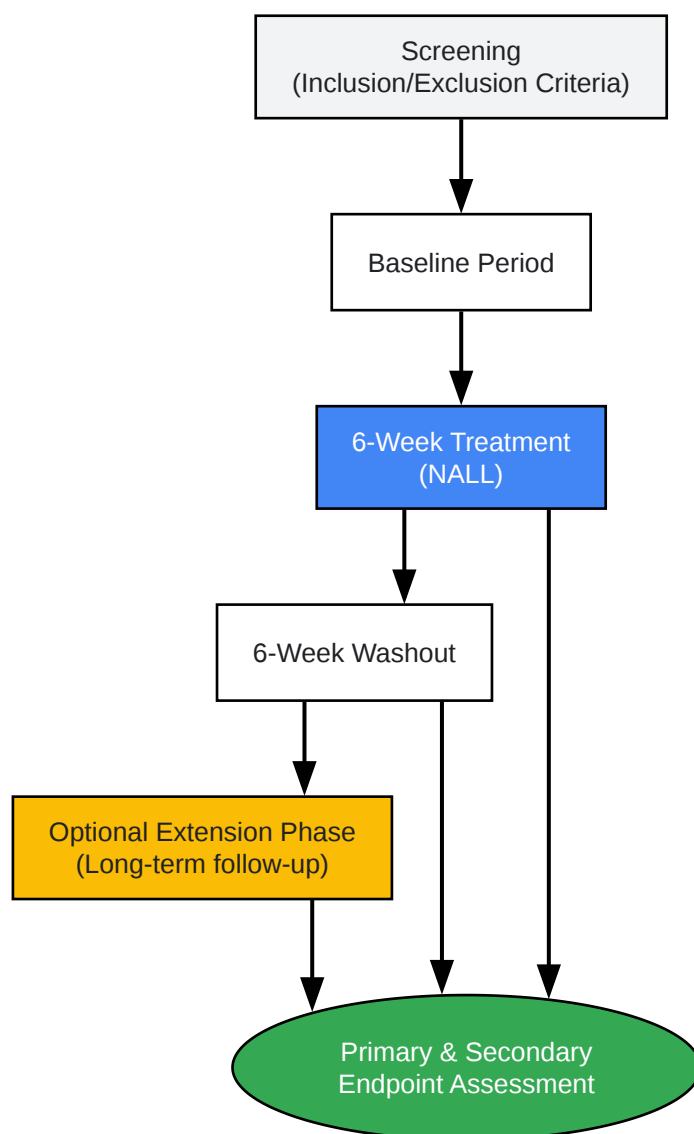
A master protocol has been established to investigate N-acetyl-L-leucine in three rare neurodegenerative diseases: Niemann-Pick type C (NPC), GM2 Gangliosidosis, and Ataxia-Telangiectasia (A-T).[\[28\]](#)[\[33\]](#)

- Parent Study:
  - Baseline period.

- 6-week treatment period with orally administered N-acetyl-L-leucine.
- 6-week post-treatment washout period.[\[1\]](#)[\[6\]](#)[\[11\]](#)[\[34\]](#)[\[35\]](#)
- Extension Phase:
  - Allows for long-term assessment of safety and efficacy.[\[1\]](#)[\[11\]](#)[\[34\]](#)
- Inclusion:
  - Genetically confirmed diagnosis of the respective disease.
  - Age  $\geq 4$  or 6 years, depending on the trial.[\[2\]](#)[\[9\]](#)[\[36\]](#)
  - Specific range on the Scale for the Assessment and Rating of Ataxia (SARA) score.[\[1\]](#)[\[9\]](#)
  - Ability to perform specific functional tests (e.g., 9-Hole Peg Test).[\[1\]](#)[\[9\]](#)
- Exclusion:
  - Use of prohibited medications that could confound the results (e.g., N-acetyl-DL-leucine, aminopyridines) without a sufficient washout period.[\[2\]](#)[\[36\]](#)
  - Certain co-morbidities (e.g., malignancies, insulin-dependent diabetes).[\[23\]](#)
- Adults and adolescents ( $\geq 13$  years): 4 g/day .[\[6\]](#)[\[34\]](#)[\[35\]](#)[\[36\]](#)
- Children (6-12 years): Weight-tiered doses.[\[6\]](#)[\[34\]](#)[\[35\]](#)[\[36\]](#)
- Primary Endpoint: Clinical Impression of Change in Severity (CI-CS), assessed by blinded raters who review videos of patients performing a primary anchor test (e.g., 8-Meter Walk Test or 9-Hole Peg Test).[\[1\]](#)[\[6\]](#)[\[33\]](#)[\[35\]](#)
- Secondary Endpoints:
  - Scale for the Assessment and Rating of Ataxia (SARA).[\[10\]](#)[\[13\]](#)[\[35\]](#)
  - Spinocerebellar Ataxia Functional Index (SCAFI).[\[28\]](#)[\[35\]](#)



- Clinical Global Impression (CGI) scales.[35]
- Quality of life assessments (e.g., EuroQol-5D).[28][35]



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General workflow for N-acetyl-L-leucine clinical trials.

## Clinical Efficacy Data

Clinical trials have demonstrated the efficacy of N-acetyl-L-leucine in improving neurological symptoms in patients with Niemann-Pick disease type C.

## Quantitative Clinical Efficacy Data in Niemann-Pick Type C

Treatment Group	Outcome Measure	Baseline Score (Mean $\pm$ SD)	Change from Baseline (Mean $\pm$ SD)	p-value
NALL (12 weeks)	SARA Total Score	15.88 $\pm$ 7.50	-1.97 $\pm$ 2.43	<0.001
Placebo (12 weeks)	SARA Total Score	15.68 $\pm$ 7.39	-0.60 $\pm$ 2.39	-
NALL (12 months)	5-domain NPC-CSS	11.10 $\pm$ 4.73	-0.27 $\pm$ 2.42	0.009
Historical Cohort (12 months)	5-domain NPC-CSS	-	+1.5 $\pm$ 3.16	-
NALL (18 months)	5-domain NPC-CSS	11.10 $\pm$ 4.73	+0.05 $\pm$ 2.95	0.023
Historical Cohort (18 months)	5-domain NPC-CSS	-	+2.25 $\pm$ 4.74	-

SARA: Scale for the Assessment and Rating of Ataxia (lower score is better). NPC-CSS: Niemann-Pick Disease Type C Clinical Severity Scale (lower score is better). Data from a randomized controlled trial and its open-label extension.[\[10\]](#)[\[13\]](#)[\[15\]](#)[\[17\]](#)[\[37\]](#)

These results show a statistically significant improvement in neurological status with N-acetyl-L-leucine treatment compared to both placebo and the expected disease progression in a historical cohort.

## Conclusion and Future Directions

N-acetyl-DL-leucine, a drug with a long history in the treatment of vertigo, has been revitalized through the scientific investigation of its L-enantiomer. N-acetyl-L-leucine has emerged as a promising neuroprotective agent with a favorable safety profile. Its multifaceted mechanism of action, centered on the enhancement of cellular clearance pathways and reduction of

neuroinflammation, makes it a compelling candidate for a range of neurodegenerative disorders.

Ongoing and future research will continue to elucidate the precise molecular targets of N-acetyl-L-leucine and explore its therapeutic potential in a wider array of neurological conditions. The journey of this molecule from a symptomatic treatment for a common ailment to a potential disease-modifying therapy for rare and devastating diseases is a testament to the power of scientific rediscovery in drug development.

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